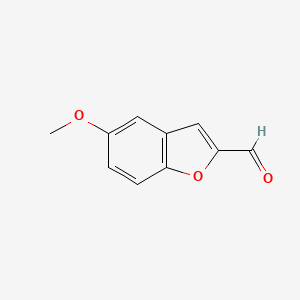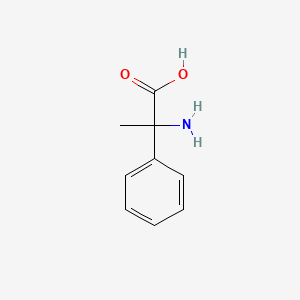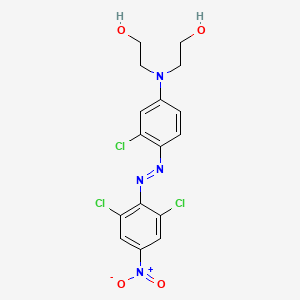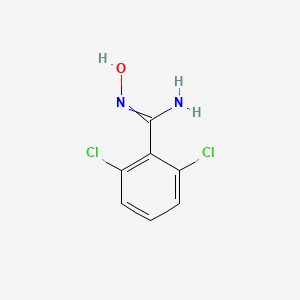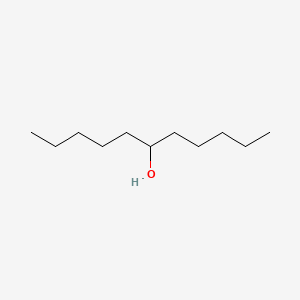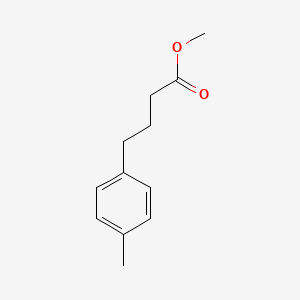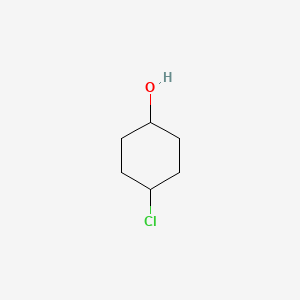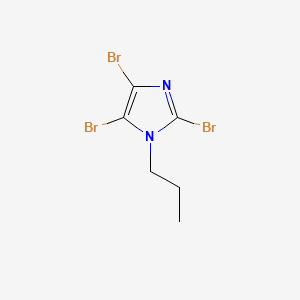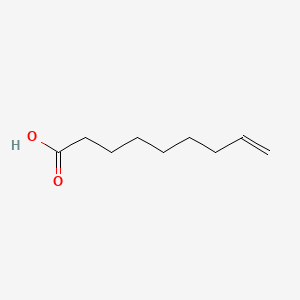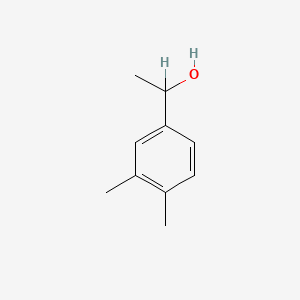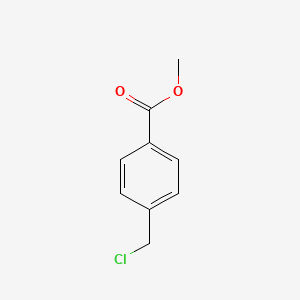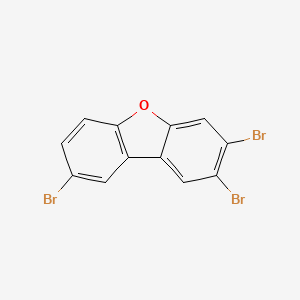
2,3,8-Tribromodibenzofuran
Vue d'ensemble
Description
2,3,8-Tribromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds known for their environmental persistence and potential toxicological effects. These compounds are often by-products of industrial processes involving brominated flame retardants and can be found in various environmental matrices .
Applications De Recherche Scientifique
2,3,8-Tribromodibenzofuran has several scientific research applications:
Environmental Studies: It is used as a marker for studying the environmental impact of brominated flame retardants and their degradation products.
Analytical Chemistry: It serves as a reference standard in analytical methods for detecting and quantifying brominated compounds in environmental samples.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8-Tribromodibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes where dibenzofuran is treated with bromine in a solvent like carbon tetrachloride or chloroform. The reaction conditions are optimized to achieve high yields and purity of the desired tribrominated product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,8-Tribromodibenzofuran can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other substituents such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-2,3,8-triol, while reduction may produce dibenzofuran or dibromodibenzofuran .
Comparaison Avec Des Composés Similaires
- 2,3,7,8-Tetrabromodibenzofuran
- 1,2,3,7,8-Pentabromodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
Comparison: 2,3,8-Tribromodibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and toxicological profile. Compared to 2,3,7,8-Tetrabromodibenzofuran, it has one less bromine atom, which can affect its binding affinity to AhR and its subsequent biological effects .
Propriétés
IUPAC Name |
2,3,8-tribromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBZUROFCCDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC(=C(C=C3O2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005059 | |
| Record name | 2,3,8-Tribromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84761-82-0 | |
| Record name | Dibenzofuran, 2,3,8-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,8-Tribromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


